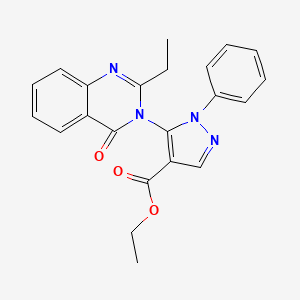
3-Glycyl-2-methyl-4-thiazolidinecarboxylic acid hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Glycyl-2-methyl-4-thiazolidinecarboxylic acid hydrobromide is a compound with significant potential in various scientific fields. It is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it valuable for research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Glycyl-2-methyl-4-thiazolidinecarboxylic acid hydrobromide typically involves the reaction of 1,2-aminothiols with aldehydes. This reaction is known for its fast kinetics and stability under physiological conditions. The reaction does not require any catalyst and can be performed at neutral pH .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent conversion to the final product. The use of advanced techniques such as nano-catalysis and green chemistry can enhance the yield, purity, and selectivity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Glycyl-2-methyl-4-thiazolidinecarboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include various thiazolidine derivatives with altered functional groups, enhancing their chemical and biological properties .
Aplicaciones Científicas De Investigación
3-Glycyl-2-methyl-4-thiazolidinecarboxylic acid hydrobromide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is employed in bioconjugation techniques to study and manipulate cellular processes.
Medicine: It has potential therapeutic applications due to its unique pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the synthesis of valuable organic combinations and as a probe in drug design
Mecanismo De Acción
The mechanism of action of 3-Glycyl-2-methyl-4-thiazolidinecarboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound can form stable conjugates with biomolecules, facilitating their study and manipulation. It may also interact with cellular enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
- 2-Ethylthiazolidine-4-carboxylic acid
- Thiazolidin-4-one derivatives
Comparison: Compared to other thiazolidine derivatives, 3-Glycyl-2-methyl-4-thiazolidinecarboxylic acid hydrobromide exhibits unique stability and reactivity under physiological conditions. Its ability to form stable conjugates without requiring toxic catalysts or producing harmful by-products makes it particularly valuable for biomedical applications .
Propiedades
Número CAS |
107321-77-7 |
|---|---|
Fórmula molecular |
C7H13BrN2O3S |
Peso molecular |
285.16 g/mol |
Nombre IUPAC |
3-(2-aminoacetyl)-2-methyl-1,3-thiazolidine-4-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C7H12N2O3S.BrH/c1-4-9(6(10)2-8)5(3-13-4)7(11)12;/h4-5H,2-3,8H2,1H3,(H,11,12);1H |
Clave InChI |
HCDFXNFHHRKNRE-UHFFFAOYSA-N |
SMILES canónico |
CC1N(C(CS1)C(=O)O)C(=O)CN.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-Butoxyethoxy)ethoxy]decane](/img/structure/B14323787.png)


![1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide](/img/structure/B14323796.png)
![2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole](/img/structure/B14323801.png)






![4-[2-(Phenylselanyl)ethenyl]morpholine](/img/structure/B14323841.png)

